TAMRA-Azide-PEG-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C114H158N22O28S2 |

|---|---|

Poids moléculaire |

2348.7 g/mol |

Nom IUPAC |

4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75) |

Clé InChI |

OLNZJSRKGRJBHG-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to TAMRA-Azide-PEG-Biotin

For researchers, scientists, and professionals in drug development, the strategic design of molecular probes is paramount for elucidating complex biological processes. Among the diverse arsenal (B13267) of available tools, TAMRA-Azide-PEG-Biotin has emerged as a versatile and powerful reagent. This in-depth technical guide explores the core structure of this trifunctional molecule, its physicochemical properties, and its applications in modern biological research, providing a comprehensive resource for its effective implementation.

Core Structural Components and Functionality

This compound is a heterobifunctional crosslinker that integrates three key functional moieties, each with a distinct role, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.[1] This modular design underpins its broad utility in bioconjugation and cellular analysis.[1]

-

TAMRA (Tetramethylrhodamine): This well-characterized rhodamine dye serves as the fluorescent reporter.[1] Its robust photophysical properties, including strong and stable fluorescence emission, make it ideal for a range of detection methods such as fluorescence microscopy and flow cytometry.[1]

-

Azide (B81097) Group (-N3): The azide moiety is a critical component for "click chemistry," a set of highly efficient and selective bioorthogonal reactions.[1] Specifically, it enables the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of the entire probe to alkyne-modified biomolecules.[2][3]

-

Biotin: This small vitamin acts as a high-affinity ligand for streptavidin and avidin (B1170675) proteins.[4] This strong and specific interaction is widely exploited for the enrichment, purification, and detection of biotinylated molecules.[4][5]

-

PEG (Polyethylene Glycol) Spacer: The PEG linker connects the functional components and imparts crucial physicochemical properties.[6][7] It increases the overall hydrophilicity and solubility of the molecule in aqueous buffers, which is essential for biological applications.[6][7] The flexible nature of the PEG chain also minimizes steric hindrance, allowing the terminal functional groups to interact more efficiently with their respective targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of the quantitative properties of this compound is essential for its successful application in experimental design. The following table summarizes key data compiled from various suppliers and technical data sheets.

| Property | Value | References |

| CAS Number | 1797415-74-7 | [2][6][8][9] |

| Chemical Formula | C57H79N11O14S | [6][8][10] |

| Molecular Weight | ~1174.38 g/mol | [6][8] |

| Excitation Maximum (λex) | ~546 nm | [6] |

| Emission Maximum (λem) | ~565 nm | [6] |

| Molar Extinction Coefficient | ~92,000 cm-1M-1 | [6] |

| Purity | ≥93% (HPLC) | [6] |

| Solubility | Water, DMSO, DMF | [6] |

Experimental Protocols

The utility of this compound is best illustrated through its application in specific experimental workflows. Below is a detailed protocol for the labeling and enrichment of alkyne-modified proteins from a cell lysate, based on methodologies described in technical datasheets.[2][3]

Protocol: Labeling and Enrichment of Alkyne-Modified Proteins

1. Cell Lysis and Protein Quantification:

- Treat cells with an alkyne-modified metabolic precursor (e.g., Alkynyl myristic acid) for a specified duration.

- Lyse the cells in a suitable buffer (e.g., PBS containing 1% Triton X-100, 0.1% SDS, and protease inhibitors).

- Quantify the protein concentration of the lysate using a standard protein assay.

- Dilute the protein sample to a working concentration (e.g., 1 mg/mL) with lysis buffer.

2. Click Chemistry Reaction (CuAAC):

- Prepare a fresh click chemistry reaction mixture. For a typical reaction with 100 µg of protein, the following components are added sequentially with vortexing between each addition:

- 1 µL of 10 mM this compound (dissolved in DMSO)

- 2 µL of 50 mM Copper (II) Sulfate (CuSO4)

- 2 µL of 50 mM TCEP (Tris(2-carboxyethyl)phosphine)

- 1 µL of 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

- Add the 6 µL of the click reaction mixture to the protein sample.

- Incubate the reaction for 1 hour at room temperature with gentle vortexing.

3. Protein Precipitation and Solubilization:

- Stop the reaction by adding 5 mM EDTA.

- Precipitate the proteins by adding 200 µL of water, 400 µL of methanol, and 100 µL of chloroform.

- Centrifuge at 6,000 x g for 5 minutes to pellet the proteins.

- Wash the protein pellet once with methanol.

- Dissolve the precipitated proteins in a small volume (e.g., 10 µL) of PBS containing 2% SDS and 10 mM DTT.

- Dilute the solubilized proteins 10-fold with PBS.

4. Affinity Enrichment:

- Add 30 µL of streptavidin-conjugated magnetic beads to the protein solution.

- Incubate for 2 hours at room temperature with gentle mixing to allow for the binding of biotinylated proteins.

- Collect the supernatant as the unbound fraction.

- Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

- Elute the bound proteins from the beads using appropriate elution conditions (e.g., boiling in SDS-PAGE sample buffer). The eluted proteins can then be analyzed by methods such as in-gel fluorescence scanning or mass spectrometry.

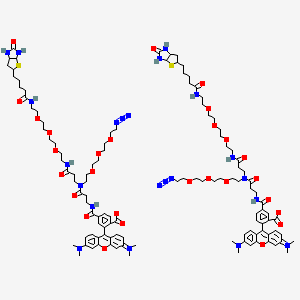

Visualizing the Molecular Logic and Workflow

To further clarify the structure and application of this compound, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Bioconjugation application notes [bionordika.fi]

- 6. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]

- 7. TAMRA-Azide-PEG-Bio - CD Bioparticles [cd-bioparticles.net]

- 8. medkoo.com [medkoo.com]

- 9. chemscene.com [chemscene.com]

- 10. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Mechanism and Application of TAMRA-Azide-PEG-Biotin in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional molecule, TAMRA-Azide-PEG-Biotin, and its mechanism of action in click chemistry. This versatile reagent has become an invaluable tool in bioconjugation, chemical biology, and drug development, enabling the fluorescent labeling, detection, and enrichment of target biomolecules with high specificity and efficiency.

Core Components and Their Functions

This compound is a modular probe meticulously designed with four key components, each serving a distinct and crucial purpose[1]:

-

Tetramethylrhodamine (TAMRA): A bright and photostable rhodamine-based fluorophore that serves as the reporter moiety. Its robust fluorescent signal allows for sensitive detection and quantification of labeled biomolecules using techniques such as fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning[1][2].

-

Azide (B81097) Group (-N₃): This functional group is the cornerstone of the molecule's "click" reactivity. It acts as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, ensuring highly specific ligation to a reaction partner[1]. The azide participates in either copper-catalyzed or strain-promoted cycloaddition reactions with alkyne-containing molecules.

-

Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic polymer chain that links the TAMRA fluorophore and the biotin (B1667282) tag to the azide group. The PEG spacer enhances the solubility of the entire molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific binding, thereby improving the accessibility of the reactive and affinity moieties[3][4].

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the efficient enrichment and purification of biotinylated molecules from complex biological mixtures, such as cell lysates[5].

Mechanism of Action in Click Chemistry

This compound is designed to react with molecules containing an alkyne functional group through a [3+2] cycloaddition reaction, forming a stable triazole linkage. This reaction can be performed via two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective ligation that exclusively produces the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the Cu(I) from oxidation and enhance reaction efficiency.

The generally accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered metallacycle. This intermediate then undergoes rearrangement to yield the stable triazole product and regenerate the copper catalyst. Due to its speed and high yield, CuAAC is a preferred method for in vitro and ex vivo labeling applications where the potential cytotoxicity of copper is not a concern[1][4][6].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a potentially toxic copper catalyst, particularly in living systems, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne reaction partner. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without the need for a catalyst[4]. This metal-free approach makes SPAAC highly biocompatible and ideal for labeling biomolecules in living cells and whole organisms. The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a stable triazole linkage.

Data Presentation: Quantitative Analysis

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. CuAAC is generally faster, while SPAAC is essential for applications in living systems.

Comparison of Reaction Kinetics

The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne used. The following table provides a comparison of second-order rate constants for the reaction of benzyl (B1604629) azide (a close analog to the azide in this compound) with various commonly used cyclooctynes.

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) in DMSO |

| [9+1]CPP | 2.2 x 10⁻³ |

| m[9+1]CPP | 9.6 x 10⁻³ |

Data sourced from a study on cyclooctyne reactivity, providing insight into the relative reaction speeds with an azide.[1]

Comparative Labeling Efficiency in Proteomics

A study comparing CuAAC and SPAAC for the identification of O-GlcNAcylated proteins in A549 cells provided the following results:

| Labeling Method | Alkyne Probe | Number of Identified Proteins |

| CuAAC | Biotin-Diazo-Alkyne | 229 |

| SPAAC | Biotin-DIBO-Alkyne | 188 |

This study suggests that for this specific proteomics application, CuAAC resulted in a higher number of identified proteins.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins via CuAAC

This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Alkyne-modified protein solution (1 mg/mL in PBS)

-

This compound (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

-

1.5 mL microcentrifuge tubes

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µg of the alkyne-modified protein.

-

Prepare the "click" reaction mixture by adding the following reagents in the specified order, vortexing briefly after each addition:

-

1 µL of 10 mM this compound

-

2 µL of 50 mM TCEP

-

1 µL of 10 mM TBTA

-

2 µL of 50 mM CuSO₄[2]

-

-

Add 6 µL of the freshly prepared click reaction mixture to the protein sample.

-

Incubate the reaction for 1 hour at room temperature with gentle vortexing.

-

The labeled protein is now ready for downstream applications such as SDS-PAGE analysis, affinity purification, or mass spectrometry. For in-gel fluorescence, the TAMRA-labeled protein can be visualized directly after electrophoresis using a gel imager with appropriate excitation and emission filters (e.g., 532 nm excitation and 575 nm emission)[2].

Protocol 2: Two-Step Labeling and Enrichment of Cellular Proteins

This protocol outlines a workflow for metabolically labeling proteins in cultured cells with an alkyne-containing amino acid analog, followed by lysis, CuAAC ligation to this compound, and subsequent affinity purification.

Materials:

-

Mammalian cell line (e.g., 293T cells)

-

Cell culture medium and supplements

-

Alkynyl amino acid analog (e.g., L-Azidohomoalanine for methionine replacement)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

-

Reagents for CuAAC reaction (as in Protocol 1)

Procedure:

Step 1: Metabolic Labeling

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium supplemented with the alkynyl amino acid analog.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for incorporation of the analog into newly synthesized proteins.

Step 2: Cell Lysis and Protein Quantification

-

Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Step 3: Click Chemistry Ligation (CuAAC)

-

Dilute the cell lysate to a final protein concentration of 1 mg/mL.

-

Perform the CuAAC reaction as described in Protocol 1, scaling the reaction volume as needed for the desired amount of protein.

Step 4: Affinity Purification

-

Equilibrate the streptavidin magnetic beads by washing them with lysis buffer.

-

Add the bead slurry to the lysate containing the biotinylated proteins.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the enriched proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

Step 5: Analysis

-

The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

-

For identification of the enriched proteins, the samples can be subjected to in-gel digestion and subsequent analysis by mass spectrometry.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: A typical experimental workflow for labeling and analyzing proteins using this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]

- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Application Properties of TAMRA-Azide-PEG-Biotin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of TAMRA-Azide-PEG-Biotin, a versatile trifunctional molecule. This guide is designed to assist researchers in leveraging the unique properties of this reagent for various applications, including fluorescence microscopy, flow cytometry, and affinity purification of biomolecules.

Core Photophysical and Chemical Properties

This compound is a sophisticated chemical probe that integrates three key functional components: a Tetramethylrhodamine (TAMRA) fluorophore for fluorescent detection, an azide (B81097) group for bioorthogonal "click" chemistry ligation, and a biotin (B1667282) moiety for high-affinity binding to streptavidin.[1] These components are connected via a polyethylene (B3416737) glycol (PEG) spacer, which enhances the molecule's solubility in aqueous media.[2][3]

The TAMRA fluorophore is a well-characterized rhodamine dye known for its brightness and photostability.[4][5] The azide group allows for the covalent labeling of alkyne-modified biomolecules through a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7] The biotin tag enables the selective enrichment and purification of the labeled molecules using streptavidin-functionalized resins or beads.[8]

Excitation and Emission Spectra

The spectral properties of this compound are central to its utility as a fluorescent probe. The molecule exhibits a strong absorption maximum in the green-yellow region of the visible spectrum and emits bright orange-red fluorescence. These properties make it compatible with common laser lines and filter sets used in fluorescence imaging and detection systems.[9]

Quantitative Spectral Data

The key photophysical parameters of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima can be influenced by the local chemical environment, such as the solvent and the nature of the conjugated biomolecule.[3]

| Parameter | Value | References |

| Excitation Maximum (λex) | 546 nm | [1][2][6] |

| Emission Maximum (λem) | 565 - 579 nm | [2][10][11] |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [1][2][6] |

| Recommended Laser Line | 532 nm or 546 nm | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound's spectral properties and its application in a typical protein labeling and enrichment workflow.

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration that yields an absorbance of approximately 0.05 at the excitation maximum in a 1 cm path length cuvette. This is typically in the low micromolar range.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Place a cuvette containing the working solution into the spectrofluorometer.

-

Set the excitation wavelength to the known excitation maximum (e.g., 546 nm).

-

Scan the emission wavelengths over a range that encompasses the expected emission peak (e.g., 550 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum determined in the previous step.

-

Scan the excitation wavelengths over a range that encompasses the expected excitation peak (e.g., 480 nm to 580 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra. The peaks of these plots represent the excitation and emission maxima.

Protein Labeling and Enrichment via Click Chemistry

This protocol describes a general workflow for the labeling of an alkyne-modified protein with this compound followed by affinity purification.

Materials:

-

Alkyne-modified protein of interest

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Streptavidin-agarose or magnetic beads

-

Lysis buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, and protease inhibitors)

-

Wash buffers

-

Elution buffer (e.g., containing biotin or using denaturing conditions)

Procedure:

-

Protein Preparation: Lyse cells expressing the alkyne-modified protein and clarify the lysate by centrifugation. Determine the protein concentration of the lysate.

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the protein lysate (containing 50-100 µg of total protein) with the click chemistry reagents. The final concentrations should be approximately:

-

This compound: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Add streptavidin-agarose or magnetic beads to the reaction mixture.

-

Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

-

Analysis:

-

The enriched, TAMRA-labeled proteins can be visualized by in-gel fluorescence scanning or analyzed by downstream applications such as mass spectrometry or Western blotting.[4]

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.

Caption: Experimental workflow for protein labeling and purification.

Caption: Logical relationship of the molecule's components and functions.

References

- 1. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]

- 2. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

- 10. 5-Carboxytetramethylrhodamine-PEG3-Azide (5-TAMRA-PEG3-Azide) [baseclick.eu]

- 11. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

The Pivotal Role of the PEG Linker in Enhancing the Solubility of TAMRA-Azide-PEG-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the Polyethylene (B3416737) Glycol (PEG) linker in modulating the aqueous solubility of the trifunctional molecule, TAMRA-Azide-PEG-Biotin. This versatile chemical tool, integral to numerous bioconjugation and detection applications, comprises a TAMRA fluorophore, a bioorthogonal azide (B81097) group, and a high-affinity biotin (B1667282) tag. The PEG linker, a synthetic polymer of repeating ethylene (B1197577) glycol units, is the key component that ensures the utility of this molecule in aqueous biological environments.

The Challenge of Solubility in Bioconjugation

The individual components of a TAMRA-biotin conjugate without a hydrophilic linker present significant solubility challenges in aqueous buffers, which are the standard for most biological assays. Both the TAMRA (tetramethylrhodamine) dye and biotin possess limited water solubility. For instance, TAMRA-azide is characterized by its low solubility in water, and biotin's solubility is only about 0.22 mg/mL[1][2]. This inherent hydrophobicity would lead to aggregation and precipitation of a direct conjugate, rendering it ineffective for labeling and detection of biomolecules in their native environment.

The PEG Linker as a Solubility Enhancer

The inclusion of a PEG linker fundamentally alters the physicochemical properties of the TAMRA-Azide-Biotin molecule, dramatically increasing its hydrophilicity and, consequently, its aqueous solubility. PEG is a highly hydrophilic polymer due to the ability of its ether oxygen atoms to form hydrogen bonds with water molecules[3]. This creates a hydrating shell around the molecule, preventing aggregation and improving its solubility.

The Influence of PEG Chain Length

The length of the PEG chain can be modulated to fine-tune the properties of the conjugate. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius. This not only enhances solubility but can also reduce steric hindrance, providing better access for the azide and biotin moieties to their respective binding partners[8].

Quantitative Data on Component Solubility

To underscore the necessity of the PEG linker, the following table summarizes the aqueous solubility of the core components.

| Component | Molecular Weight ( g/mol ) | Aqueous Solubility | Reference |

| Biotin | 244.31 | ~0.22 mg/mL (slightly soluble) | [1] |

| 5-TAMRA-Azide | 512.57 | Low | [2][9] |

| This compound | Varies with PEG length | Soluble in Water, DMSO, DMF | [7][10] |

Note: The solubility of this compound is qualitatively described as soluble in water by manufacturers. Specific quantitative values are dependent on the length of the PEG linker.

Experimental Protocols

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Deionized water or desired aqueous buffer (e.g., PBS)

-

Small glass vials with screw caps

-

Orbital shaker with temperature control

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent. The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Prepare a series of dilutions of the filtered supernatant.

-

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the absorbance maximum of TAMRA (around 546 nm).

-

Create a standard curve using known concentrations of this compound.

-

Determine the concentration of the saturated solution from the standard curve. This concentration represents the equilibrium solubility.

Experimental Protocol for Click Chemistry Labeling

This protocol outlines a general procedure for labeling an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of this compound in a compatible solvent like DMSO.

-

In a reaction tube, add the alkyne-modified biomolecule.

-

Add the this compound stock solution to the reaction tube.

-

Freshly prepare a solution of the reducing agent (e.g., sodium ascorbate).

-

Prepare a premix of CuSO₄ and the copper ligand.

-

Initiate the click reaction by adding the reducing agent and the CuSO₄/ligand premix to the reaction tube.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted reagents.

Visualizing Workflows

Click Chemistry Reaction Workflow

Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protein Labeling and Affinity Purification Workflow

Caption: Workflow for labeling and purification of a target protein.

References

- 1. 生物素 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. purepeg.com [purepeg.com]

- 4. Item - Enhanced aqueous solubility of long wavelength voltage-sensitive dyes by covalent attachment of polyethylene glycol. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]

- 5. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAMRA-PEG3-biotin, 2279944-59-9 | BroadPharm [broadpharm.com]

- 7. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]

TAMRA as a Fluorescent Reporter Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, widely recognized for its bright orange-red fluorescence and robust photophysical properties.[1] Its versatility and high photostability have established it as a cornerstone fluorophore in a myriad of applications within life sciences research, including molecular biology, immunology, and drug discovery.[1][2] This technical guide provides a comprehensive overview of the core features of TAMRA, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective application in a research setting.

TAMRA is commonly utilized for labeling a diverse range of biomolecules, such as peptides, proteins, and nucleic acids.[1][2] It is commercially available primarily as two isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[3][4] The choice between these isomers often hinges on the specific conjugation chemistry and the target molecule.[3] Furthermore, TAMRA's spectral overlap with other common fluorophores, such as fluorescein (B123965) (FAM), makes it an excellent acceptor in Förster Resonance Energy Transfer (FRET) based assays.[1][2]

Core Photophysical and Chemical Properties

The utility of TAMRA in sensitive and long-lasting fluorescence-based experiments is underpinned by its distinct spectral characteristics. It exhibits strong absorption and emission in the orange-to-red region of the visible spectrum, making it compatible with standard fluorescence detection equipment.[2] The key quantitative properties of TAMRA are summarized below for easy comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~541 - 565 nm | The exact maximum can vary depending on the isomer, solvent, pH, and conjugation state.[3] |

| Emission Maximum (λem) | ~565 - 583 nm | The exact maximum can vary depending on the isomer, solvent, pH, and conjugation state.[3] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A high molar extinction coefficient contributes to its bright signal.[3] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | The quantum yield is influenced by environmental factors such as solvent and the presence of adjacent nucleotides in oligonucleotide sequences.[1][3][5] |

| Molecular Weight (Carboxylic Acid) | ~430.45 g/mol | For 5-TAMRA or 6-TAMRA.[3] |

| Molecular Weight (NHS Ester) | ~527.52 g/mol | For 5-TAMRA, SE or 6-TAMRA, SE.[3] |

Key Applications

TAMRA's robust performance characteristics make it suitable for a wide array of applications:

-

Nucleic Acid Labeling: TAMRA is frequently used as a reporter dye at the 5' or 3' end, or internally, in DNA and RNA probes for applications like real-time PCR and fluorescence in situ hybridization (FISH).[2]

-

Protein and Antibody Labeling: Its high photostability and compatibility with biological buffers make it an ideal choice for labeling proteins and antibodies for use in fluorescence microscopy, flow cytometry, and immunocytochemistry.[2]

-

Förster Resonance Energy Transfer (FRET): TAMRA is a commonly used acceptor in FRET pairs, often with a donor dye like fluorescein (FAM). This allows for the study of molecular interactions, such as protein-protein interactions or enzymatic activity.[1]

-

Live-Cell Imaging: The bright fluorescence and low background interference of TAMRA make it a valuable tool for in vivo tracking and the development of diagnostic assays.[2]

-

Drug Development and Vaccine Research: TAMRA-labeled molecules are instrumental in visualizing drug delivery, tracking antigen uptake, and evaluating immune responses.[2]

Experimental Protocols

Protocol 1: Labeling of Biomolecules with TAMRA NHS Ester

This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules like proteins, peptides, or amino-modified oligonucleotides.[3][6][7]

Materials:

-

TAMRA NHS Ester (5- or 6-isomer)

-

Biomolecule to be labeled

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3–8.5. Note: Avoid buffers containing primary amines (e.g., Tris).[6][7]

-

Purification column (e.g., desalting column, spin filter, or gel filtration)[6][7]

Procedure:

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][7]

-

Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer at a concentration of approximately 1–10 mg/mL.[6][7]

-

Reaction: Add the TAMRA NHS ester stock solution to the biomolecule solution. A molar ratio of 5–10 moles of dye to 1 mole of biomolecule is a common starting point.[6][7]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][7]

-

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method.[6][7]

-

Storage: Store the labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at –20°C.[6]

Workflow for TAMRA NHS Ester Labeling of Biomolecules

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified, labeled biomolecule at 280 nm (for proteins) or 260 nm (for nucleic acids) and at the absorbance maximum of TAMRA (~555 nm).

-

Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), where A is the absorbance at ~555 nm, ε is the molar extinction coefficient of TAMRA, c is the concentration, and l is the path length of the cuvette.

-

Calculate the concentration of the biomolecule. For proteins, a correction factor for the dye's absorbance at 280 nm must be applied.

-

The DOL is the molar ratio of the dye to the biomolecule.

Visualization of Key Concepts

Förster Resonance Energy Transfer (FRET) with a FAM-TAMRA Pair

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance. When FAM (donor) and TAMRA (acceptor) are in close proximity, excitation of FAM will result in emission from TAMRA.

Conclusion

TAMRA remains a vital fluorescent reporter dye in molecular biology and drug discovery due to its robust spectral characteristics and its versatility in labeling a wide range of biomolecules.[3] A thorough understanding of its properties, including excitation and emission maxima, molar extinction coefficient, and quantum yield, is paramount for the design and execution of sensitive and reproducible fluorescence-based assays.[3] The protocols and diagrams provided in this guide serve as a foundational resource for researchers leveraging the power of TAMRA in their scientific endeavors.

References

The Unrivaled Bond: A Technical Guide to Biotin-Streptavidin Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction stands as a cornerstone of modern biotechnology and life sciences research, renowned for its exceptionally high affinity and specificity. This technical guide delves into the core principles of this powerful partnership and its application in affinity purification, providing a comprehensive resource for researchers, scientists, and drug development professionals. The bond between biotin (B1667282) (vitamin B7) and the protein streptavidin is one of the strongest non-covalent interactions known in nature, a characteristic that has been ingeniously exploited for the isolation and purification of biomolecules.[1][2][3] This robustness allows for the purification of proteins even under stringent conditions, such as extreme pH and temperature or the presence of denaturing agents.[2][4]

The Core Interaction: Biotin and its Binding Partners

Biotin, a small coenzyme, binds to the tetrameric protein streptavidin, isolated from the bacterium Streptomyces avidinii, with an extraordinarily low dissociation constant (Kd), indicating a very strong and stable complex.[1] Each streptavidin molecule, a 52.8 kDa tetramer, can bind four molecules of biotin.[1][5] This multivalency is a key feature that enhances the avidity of the interaction and is leveraged in numerous applications.[1]

Avidin, a glycoprotein (B1211001) originally isolated from egg white, is another high-affinity biotin-binding protein.[1] While its affinity for biotin is even slightly higher than that of streptavidin, its glycosylation and positive charge can lead to higher non-specific binding.[1][5] For this reason, streptavidin and its variants are often preferred in affinity purification applications.[5]

Quantitative Properties of Biotin-Binding Proteins

The selection of the appropriate biotin-binding protein is critical for the success of an affinity purification experiment. The following table summarizes the key quantitative data for streptavidin and its common variants, as well as avidin.

| Property | Streptavidin (Wild-Type) | Monomeric Streptavidin | Traptavidin | Avidin | NeutrAvidin |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M[1][5] | 10⁻⁷ - 10⁻⁸ M[1] | >10-fold slower dissociation than WT[1] | ≈ 10⁻¹⁵ M[1] | ≈ 10⁻¹⁵ M[6] |

| Molecular Weight (MW) | 52.8 kDa (tetramer)[1][5] | ~13 kDa (monomer) | Tetramer | 67 kDa (tetramer)[5] | ~60 kDa (tetramer)[5] |

| Isoelectric Point (pI) | 5-6[5][6] | - | - | 10[5] | 6.3[5] |

| Biotin Binding Sites | 4[1][6] | 1[1] | 4 | 4[6] | 4[6] |

| Glycosylation | No[6] | No | No | Yes[1] | No (deglycosylated)[5] |

| Key Feature | High affinity, low non-specific binding | Reversible binding, useful for purification[1] | Slower dissociation rate[1] | Highest affinity[1] | Low non-specific binding[6] |

The Workflow of Affinity Purification

Biotin-streptavidin affinity purification is a powerful technique for isolating a specific protein of interest from a complex mixture. The general workflow involves biotinylating the target molecule, capturing it with immobilized streptavidin, washing away unbound components, and finally eluting the purified molecule.

Experimental Protocols

Success in affinity purification relies on meticulous execution of experimental protocols. Below are detailed methodologies for key steps in the process.

Protocol 1: Protein Biotinylation

The first step is to covalently attach biotin to the protein of interest. This can be achieved through chemical or enzymatic methods.[2]

Materials:

-

Purified protein of interest (1-10 mg/mL in a suitable buffer like PBS)

-

Biotinylation reagent (e.g., NHS-biotin)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the biotinylation reagent

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or desalting column

Methodology:

-

Preparation of Biotinylation Reagent: Dissolve the NHS-biotin in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction Setup: Add the biotinylation reagent to the protein solution at a specific molar ratio (e.g., 20:1 biotin:protein). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C, with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-biotin.

-

Removal of Excess Biotin: Remove unreacted biotin and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

Protocol 2: Affinity Purification using Streptavidin Agarose

Materials:

-

Biotinylated protein sample

-

Streptavidin agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (see Elution Strategies section)

-

Microcentrifuge tubes or chromatography columns

Methodology:

-

Resin Equilibration: Wash the streptavidin agarose resin with 10-20 column volumes of Binding/Wash Buffer to remove any storage solution and equilibrate the resin.

-

Binding: Incubate the biotinylated protein sample with the equilibrated resin. The incubation time can range from 30 minutes to overnight at 4°C, with gentle end-over-end mixing.

-

Washing: After incubation, wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Typically, 3-5 washes with 10-20 column volumes of buffer are sufficient.

-

Elution: Add the Elution Buffer to the resin and incubate to release the bound biotinylated protein. The specific conditions will depend on the chosen elution strategy. Collect the eluate, which contains the purified protein.

Elution Strategies: Releasing the Captured Molecule

The extraordinary stability of the biotin-streptavidin complex presents a significant challenge for the elution of the target molecule under non-denaturing conditions.[7][8] The choice of elution method is critical and depends on the downstream application of the purified protein.

Harsh vs. Mild Elution Conditions

| Elution Condition | Method | Advantages | Disadvantages |

| Harsh/Denaturing | Boiling in SDS-PAGE sample buffer[7] | Highly efficient elution | Denatures the purified protein and streptavidin |

| 8 M Guanidine-HCl, pH 1.5[7] | Effective for very strong interactions | Requires subsequent refolding of the protein | |

| Mild/Competitive | Competitive elution with excess free biotin[7] | Preserves protein structure and function | Can be slow and may require high concentrations of biotin[9] |

| Using monomeric avidin/streptavidin resins[1] | Allows for gentle elution with biotin[7] | Lower binding affinity during capture | |

| Cleavable biotinylation reagents[10] | Specific release of the target molecule | Requires specific cleavage conditions (e.g., reducing agents) |

A common mild elution strategy involves incubating the resin with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) for an extended period.[7][9]

Signaling Pathways and Logical Relationships

The biotin-streptavidin system is not only used for purification but also plays a crucial role in various detection and targeting applications, including immunoassays and drug delivery.[3][] The fundamental principle remains the same: the high-affinity interaction allows for the specific linkage of different molecular entities.

Applications in Drug Development

The robustness and specificity of the biotin-streptavidin system have made it an invaluable tool in the field of drug development.[]

-

High-Throughput Screening: Immobilized biotinylated targets can be used to screen large libraries of small molecules for potential drug candidates.

-

Targeted Drug Delivery: Biotinylated therapeutic agents can be targeted to specific cells or tissues by pre-targeting with an antibody-streptavidin conjugate that recognizes a cell-surface marker.[]

-

Antibody-Drug Conjugates (ADCs): Biotinylation plays a role in the development and purification of ADCs, ensuring the specific linkage of the cytotoxic drug to the antibody.[]

The biotin-streptavidin interaction provides a versatile and powerful platform for a wide range of applications in research and drug development. A thorough understanding of its principles and the available methodologies is essential for its successful implementation.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

An In-Depth Technical Guide to the Photostability of TAMRA Fluorophore for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a well-established synthetic fluorophore belonging to the rhodamine family of dyes. Its bright orange-red fluorescence, favorable photophysical properties, and versatile conjugation chemistry have made it a widely used tool in biological research, particularly for live-cell imaging applications. A critical characteristic of any fluorophore for time-lapse microscopy is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This technical guide provides a comprehensive overview of the photostability of the TAMRA fluorophore in the context of live-cell imaging, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their imaging experiments.

Core Photophysical and Photostability Properties of TAMRA

TAMRA exhibits robust fluorescence with excitation and emission maxima in the green-orange region of the spectrum, making it compatible with standard microscopy setups. While generally regarded as having good photostability, particularly when compared to older-generation dyes like fluorescein (B123965) (FAM), its performance is influenced by various factors in the complex environment of a living cell.

Quantitative Data Summary

The following tables summarize the key photophysical properties of a common TAMRA derivative and provide a qualitative comparison of its photostability against other popular fluorophores. It is important to note that quantitative photobleaching rates are highly dependent on the specific experimental conditions, including illumination intensity, exposure duration, and the local cellular environment.

Table 1: Photophysical Properties of 5-TAMRA

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~546 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Reactive Group (common) | NHS ester | |

| Reactivity | Primary amines |

Table 2: Qualitative Photostability Comparison of Common Fluorophores

| Fluorophore | Relative Photostability | Notes | Reference(s) |

| Fluorescein (FAM) | + | Prone to rapid photobleaching. | [1] |

| TAMRA | +++ | Significantly more photostable than FAM, suitable for time-lapse imaging. | [1][2] |

| Alexa Fluor 555 | ++++ | Generally exhibits higher photostability than TAMRA. | [2] |

| Cyanine3 (Cy3) | +++ | Comparable photostability to TAMRA, but with a narrower emission spectrum. | [1] |

Experimental Protocols

Protocol 1: General Labeling of Cellular Proteins with TAMRA-NHS Ester

This protocol outlines the general steps for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein of interest for subsequent introduction into live cells.

Materials:

-

TAMRA-NHS ester

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis membrane

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small volume of DMF or DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or through dialysis against an appropriate buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of TAMRA (~546 nm).

Protocol 2: Assessing TAMRA Photostability in Live Cells using Time-Lapse Confocal Microscopy

This protocol provides a detailed methodology for quantifying the photobleaching rate of a TAMRA-labeled molecule within a live cell.

Materials:

-

Live cells expressing or loaded with the TAMRA-labeled molecule of interest, cultured on a glass-bottom imaging dish.

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

-

Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO₂).

-

Image analysis software (e.g., Fiji/ImageJ).

Procedure:

-

Cell Preparation: Plate cells on a glass-bottom dish to achieve 60-80% confluency on the day of imaging. Introduce the TAMRA-labeled molecule into the cells using an appropriate method (e.g., transfection, microinjection, or cell-penetrating peptides) and allow for sufficient incubation time.

-

Microscope Setup:

-

Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ to equilibrate.

-

Use a 561 nm laser line for excitation of TAMRA.

-

Set the emission detection window to capture the fluorescence of TAMRA (e.g., 570-620 nm).

-

Choose an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

-

-

Image Acquisition for Photobleaching Analysis:

-

Locate a cell expressing the TAMRA-labeled molecule.

-

Define a region of interest (ROI) within the cell that contains a clear fluorescent signal.

-

Set the imaging parameters for time-lapse acquisition. Critically, these parameters must be kept constant throughout the experiment:

-

Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio.

-

Pixel Dwell Time: Keep this as short as possible while maintaining image quality.

-

Frame Size and Scan Speed: Choose appropriate settings for the desired spatial resolution.

-

Time Interval: Acquire images continuously or at fixed intervals (e.g., every 5-10 seconds).

-

Duration: Continue imaging until the fluorescence intensity in the ROI has decreased significantly (e.g., to less than 50% of the initial intensity).

-

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software like Fiji.

-

Select the same ROI used for acquisition.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by measuring the mean intensity of a region outside the cell and subtracting it from the ROI intensity at each time point.

-

Normalize the background-corrected intensity values to the initial intensity (at time = 0).

-

Plot the normalized intensity as a function of time to generate a photobleaching curve.

-

Fit the decay curve to a single or double exponential function to determine the photobleaching half-life (t₁/₂) or rate constant (k).

-

Signaling Pathways and Experimental Workflows

TAMRA and its derivatives are frequently employed as acceptor fluorophores in Förster Resonance Energy Transfer (FRET) biosensors to study various signaling pathways. One prominent example is the monitoring of Extracellular signal-regulated kinase (ERK) activity.

ERK Signaling Pathway

The ERK signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival. FRET-based biosensors, such as those utilizing a cyan fluorescent protein (CFP) as a donor and a TAMRA-labeled peptide as an acceptor, can be designed to report on the phosphorylation status of ERK substrates.

Experimental Workflow for Quantifying Photostability

The following diagram outlines a logical workflow for conducting a quantitative analysis of TAMRA's photostability in a live-cell imaging experiment.

References

Technical Guide: TAMRA-Azide-PEG-Biotin for Fluorescent Labeling and Affinity Purification

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the trifunctional molecule, TAMRA-Azide-PEG-Biotin, covering its chemical properties, detailed experimental protocols for its use in bio-conjugation, and a visual representation of the experimental workflow. This reagent is a powerful tool for identifying and isolating alkyne-tagged biomolecules by combining the benefits of fluorescent detection and biotin-based affinity capture.

Core Chemical Properties

This compound is a versatile chemical probe featuring three key components:

-

TAMRA (Tetramethylrhodamine): A bright red fluorescent dye with excitation and emission maxima around 546 nm and 565 nm, respectively, enabling sensitive visualization of tagged molecules.[1]

-

Azide (-N3) Group: A reactive moiety that specifically participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[2][3][4] This allows for the covalent and bio-orthogonal labeling of molecules containing an alkyne group.

-

Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling the efficient enrichment, purification, and pull-down of the labeled biomolecule.

-

PEG (Polyethylene Glycol) Linker: A hydrophilic spacer that increases the reagent's solubility in aqueous buffers and minimizes steric hindrance between the functional moieties and the target biomolecule.[1][5]

The precise molecular weight and chemical formula depend on the length of the PEG spacer and other structural modifications. The most commonly cited variant, identified by CAS number 1797415-74-7, contains a PEG4 linker within its structure.

Data Presentation: Molecular Weight and Formula

The following table summarizes the quantitative data for the primary this compound variant and related functional derivatives.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula | Key Features |

| This compound | 1797415-74-7 | 1174.38 | C57H79N11O14S | Standard trifunctional probe with a PEG4 spacer.[1][2][6][7][8] |

| TAMRA-Azide-PEG-Desthiobiotin | N/A | 1144.30 | C57H81N11O14 | Biotin is replaced with desthiobiotin for milder elution from streptavidin.[9] |

| Biotin-PEG4-Dde-TAMRA-PEG3-Azide | 2353409-56-8 | 1397.65 | C69H96N12O17S | Includes a cleavable Dde linker between the biotin and TAMRA moieties.[3][6][10] |

Experimental Protocols

The primary application of this compound is the labeling of alkyne-modified biomolecules (e.g., proteins, nucleic acids, or glycans) via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The subsequent biotin tag allows for the isolation of these molecules using streptavidin-coated affinity media.

Protocol: Labeling and Enrichment of Alkyne-Modified Proteins from a Cell Lysate

This protocol provides a general procedure for labeling a proteome containing alkyne-modified proteins with this compound, followed by affinity enrichment.

Materials:

-

Alkyne-modified protein sample (e.g., cell lysate from cells treated with an alkyne-bearing metabolic label).

-

This compound (10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water).

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared).

-

Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO).

-

Streptavidin-coated magnetic beads.

-

Lysis Buffer (e.g., PBS with 1% Triton X-100, 0.1% SDS, and protease inhibitors).

-

Wash Buffer (e.g., PBS with 0.1% SDS).

-

Elution Buffer (e.g., SDS-PAGE loading buffer or buffer with 2 mM biotin).

-

DMSO (Dimethyl sulfoxide).

Methodology:

-

Protein Preparation:

-

Prepare a cell lysate containing the alkyne-modified proteins of interest.

-

Determine the total protein concentration of the lysate (e.g., via BCA assay). Dilute the protein sample to a final concentration of 1 mg/mL in lysis buffer.

-

-

Click Chemistry Reaction Setup:

-

In a microcentrifuge tube, combine 100 µg of the protein sample.

-

Prepare the "Click Reaction Mix" by adding the following reagents in the specified order, vortexing gently after each addition:

-

1 µL of 10 mM this compound stock solution.

-

2 µL of 50 mM CuSO₄ stock solution.

-

2 µL of 50 mM TCEP stock solution.

-

1 µL of 10 mM TBTA stock solution.

-

-

Note: TCEP is a reducing agent used to convert Cu(II) from the CuSO₄ stock to the active Cu(I) catalyst required for the reaction.[11] TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[12]

-

-

Labeling Reaction:

-

Add the 6 µL of the freshly prepared Click Reaction Mix to the protein sample.

-

Incubate the reaction for 1 hour at room temperature with gentle vortexing or rotation.

-

-

Protein Precipitation (Optional, for sample cleanup):

-

Stop the reaction by adding EDTA to a final concentration of 5 mM.

-

Precipitate the proteins by adding methanol (B129727) and chloroform. Centrifuge to pellet the proteins and wash with methanol.

-

Resuspend the protein pellet in a buffer suitable for the next step (e.g., PBS with 1% SDS).

-

-

Affinity Enrichment:

-

Equilibrate the required amount of streptavidin magnetic beads by washing them with lysis buffer.

-

Add the equilibrated beads to the protein sample that has been labeled with the biotinylated probe.

-

Incubate for 1-2 hours at room temperature with gentle mixing to allow the biotin-labeled proteins to bind to the streptavidin beads.

-

-

Washing:

-

Place the tube on a magnetic stand to capture the beads. Remove and discard the supernatant, which contains unbound proteins.

-

Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads. For analysis by SDS-PAGE, proteins can be eluted by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

The eluted proteins can now be analyzed by in-gel fluorescence imaging (to detect the TAMRA signal) or by Western blotting using a streptavidin-HRP conjugate.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved when using this compound.

Caption: Experimental workflow for labeling and enrichment.

Caption: Logical relationships of the probe's functional moieties.

References

- 1. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Biotin-PEG4-Dde-TAMRA-PEG3-Azide | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]

- 8. medkoo.com [medkoo.com]

- 9. TAMRA-Azide-PEG-Desthiobiotin | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Labeling Alkyne-Modified Proteins with TAMRA-Azide-PEG-Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient and specific labeling of alkyne-modified proteins using a trifunctional TAMRA-Azide-PEG-Biotin probe. This method utilizes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction, a highly efficient and bioorthogonal ligation strategy.[1][2][3] The resulting labeled protein is equipped with a TAMRA fluorophore for fluorescent detection, a biotin (B1667282) tag for affinity purification, and a PEG spacer to enhance solubility.[4][5]

This protocol is designed for researchers in various fields, including proteomics, cell biology, and drug discovery, who require a robust method for protein visualization, isolation, and identification. The inherent selectivity of the click chemistry reaction ensures that the labeling occurs exclusively between the alkyne-modified protein and the azide-containing probe, minimizing off-target reactions with other biomolecules.[1][6]

Data Presentation: Quantitative Parameters for Labeling Reaction

The following table summarizes the key quantitative parameters for the labeling protocol. These values are recommended starting points and may require optimization depending on the specific protein and experimental goals.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the protein is in an azide-free buffer.[7] |

| This compound Stock Concentration | 10 mM in DMSO | Prepare fresh or store in single-use aliquots at -20°C to -80°C to avoid freeze-thaw cycles.[8][9][10] |

| Molar Excess of this compound | 3x - 10x over protein | The optimal excess may vary depending on the number of alkyne modifications per protein.[8] |

| Copper(II) Sulfate (CuSO₄) Stock Concentration | 50 mM in water | |

| Reducing Agent Stock Concentration | 50 mM TCEP or 50 mM Sodium Ascorbate in water | Prepare fresh to ensure maximum activity.[9][10] |

| Copper Ligand Stock Concentration | 10 mM TBTA in 1:4 DMSO:t-butanol or 50 mM THPTA in water | The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[10][11] |

| Final Copper(I) Concentration | 1 mM | |

| Final Reducing Agent Concentration | 1 mM | |

| Final Ligand Concentration | 1 mM | |

| Reaction pH | 6.8 - 8.0 | Click chemistry is generally pH-insensitive within a range of 4-11.[1][6] |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Incubation Time | 1 - 16 hours | Reaction progress can be monitored by in-gel fluorescence.[8][9] |

Experimental Protocols

Materials and Reagents

-

Alkyne-modified protein in an azide-free buffer (e.g., PBS, Tris)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Protein Labeling Buffer (e.g., 1.5x buffer containing triethylammonium (B8662869) acetate (B1210297) pH 6.8, THPTA, and aminoguanidine)[8]

-

Deionized water

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, or reagents for protein precipitation)

Protocol for Protein Labeling

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.[8][9]

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Freshly prepare a 50 mM stock solution of TCEP or Sodium Ascorbate in deionized water.[9][10]

-

Prepare a 10 mM stock solution of TBTA in a 1:4 mixture of DMSO and t-butanol or a 50 mM stock solution of THPTA in deionized water.[10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired concentration (e.g., 1 mg/mL) with the appropriate buffer.

-

Prepare a "click mixture" by adding the reagents in the following order, vortexing gently after each addition:

-

CRITICAL: Add the reagents in the specified order to ensure proper reduction of copper(II) to copper(I) and the formation of the copper-ligand complex before the catalyst is introduced to the protein and probe.[10] The solution should change color upon addition of the reducing agent.[10]

-

-

Labeling Reaction:

-

Purification of the Labeled Protein:

-

Remove the excess labeling reagents and byproducts to obtain the purified this compound labeled protein. This can be achieved through several methods:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) dialysis membrane.

-

Size-Exclusion Chromatography: Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25) to separate the labeled protein from smaller molecules.[12]

-

Protein Precipitation: Precipitate the protein by adding a mixture of water, methanol (B129727), and chloroform, followed by centrifugation. Wash the pellet with methanol to remove residual reagents.[13]

-

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light to prevent photobleaching of the TAMRA fluorophore.

-

Visualizations

Experimental Workflow

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound, 1797415-74-7 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for In-Gel Fluorescence Visualization Using TAMRA-Azide-PEG-Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TAMRA-Azide-PEG-Biotin in in-gel fluorescence visualization of alkyne-modified biomolecules. This trifunctional probe, incorporating a TAMRA fluorophore for detection, a biotin (B1667282) handle for affinity purification, and an azide (B81097) group for covalent ligation via click chemistry, is a versatile tool in proteomics, drug discovery, and molecular biology.

Introduction

This compound is a powerful chemical probe designed for the detection and isolation of biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne group. The probe's key features include:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore with excitation and emission maxima around 546 nm and 579 nm, respectively, making it suitable for standard fluorescence imaging systems.

-

Azide Group: Enables highly specific and efficient covalent bond formation with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

-

Biotin Moiety: Provides a high-affinity handle for the enrichment and purification of labeled biomolecules using streptavidin-based affinity matrices.

-

PEG Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility of the probe in aqueous buffers and reduces steric hindrance, improving accessibility to the target biomolecule.

This combination of features allows for a two-pronged experimental approach: initial visualization and quantification of labeled molecules directly within a polyacrylamide gel, followed by optional enrichment and subsequent analysis, such as mass spectrometry or Western blotting.

Data Presentation

The following tables summarize key quantitative data related to the performance of TAMRA-based probes and click chemistry for in-gel fluorescence applications. It is important to note that specific performance can vary depending on the experimental conditions, the nature of the target biomolecule, and the imaging system used.

Table 1: Photophysical Properties of TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~546 nm |

| Emission Maximum (λem) | ~579 nm |

| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ |

Table 2: Performance Metrics for In-Gel Fluorescence Detection

| Parameter | Reported Value/Range | Notes |

| Detection Limit | 8–16 ng/lane | Based on TAMRA-Phos-tag staining, which may have different binding properties than covalent click labeling. Actual detection limits for this compound will depend on labeling efficiency.[1] |

| Click Chemistry Efficiency | ~30–50% | Estimated yield for a click chemistry conjugation with a biotin-azide probe under specific experimental conditions.[2] |

| Optimal Probe Concentration | ≤ 2 µM | Higher concentrations (e.g., >10 µM) of similar TAMRA-based probes have been shown to increase background fluorescence in imaging applications.[3] |

| Linear Dynamic Range | > 3 orders of magnitude | Generally observed for fluorescent dyes like SYPRO Ruby, and a similar wide dynamic range is expected for covalently incorporated TAMRA.[4] |

Experimental Protocols

This section provides detailed protocols for the labeling of alkyne-modified proteins in a cell lysate and their subsequent visualization by in-gel fluorescence.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction to attach this compound to alkyne-containing proteins in a cell lysate.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water, e.g., 50 mM)

-